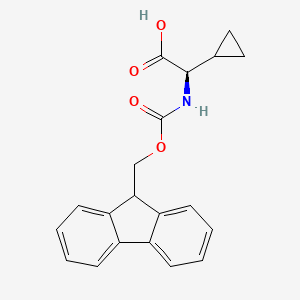
Fmoc-D-cyclopropylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Cyclopropylglycine is a compound with the molecular formula C20H19NO4 and a molar mass of 337.36916 . It is used in the field of proteomics research .
Synthesis Analysis
The synthesis of Fmoc-D-Cyclopropylglycine involves the use of the Fmoc (fluorenylmethyloxycarbonyl) strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of Fmoc-D-Cyclopropylglycine is characterized by the presence of a fluorenyl group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-Cyclopropylglycine is a base-labile protecting group used in organic synthesis . It can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Cyclopropylglycine has a molecular formula of C20H19NO4 and a molar mass of 337.36916 . It should be stored at a temperature of 2-8℃ .Aplicaciones Científicas De Investigación
Optimized Peptide Synthesis
Researchers have developed optimized protocols for synthesizing cyclic peptides, such as gramicidin S, by utilizing Fmoc solid-phase synthesis techniques. The efficiency of these protocols is highlighted by their ability to yield high-quality peptides with diverse functionalities, which are crucial for studying peptide structures and functions (Wadhwani et al., 2006).
Addressing Stereochemical Challenges
The synthesis of phenylglycine-containing peptides, which are important in medicinal chemistry, often faces the challenge of epimerization. Research has shown that careful selection of Fmoc-SPPS reaction conditions can minimize racemization, thereby preserving the stereochemical integrity of sensitive amino acids (Liang et al., 2017).
Advanced Nucleic Acid Analogues
The synthesis of peptide nucleic acid (PNA) monomers employing Fmoc-D-cyclopropylglycine demonstrates the compound's utility in generating nucleobase-modified peptides. This approach facilitates the exploration of PNA-based therapeutics and diagnostics (Wojciechowski & Hudson, 2008).
Biocompatibility Studies
The development of peptide hydrogels for potential ophthalmological applications showcases the biocompatibility and therapeutic potential of materials synthesized using Fmoc-D-cyclopropylglycine. These hydrogels, formed through supramolecular self-assembly, offer a promising avenue for sustained drug delivery in treating ocular diseases (Liang et al., 2010).
Functional Materials Development
The self-assembly properties of Fmoc-modified amino acids and peptides, including those derived from Fmoc-D-cyclopropylglycine, have been extensively studied for their applications in creating functional materials. These materials find uses in various domains, including bio-templating, drug delivery, and the development of therapeutic agents (Tao et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research on Fmoc-D-Cyclopropylglycine and similar compounds is ongoing. For instance, a study has reported the synthesis of six analogues of a series of peptides, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . Another study has focused on the optimization of Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis .
Propiedades
IUPAC Name |
(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-cyclopropylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
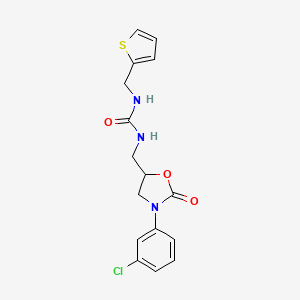
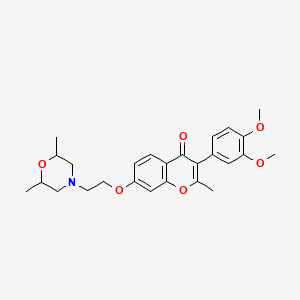
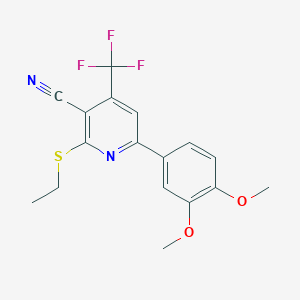

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)
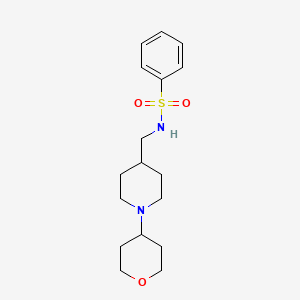
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)
![4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride](/img/structure/B2703930.png)
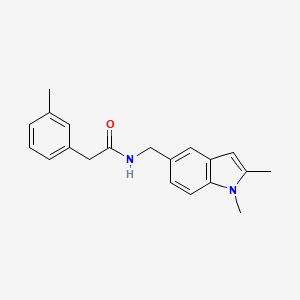
![3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2703933.png)
![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)